2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide
Overview
Description
2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a triazole ring, and an acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the methoxyphenyl and acetamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide include:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups.
Triazole derivatives: Compounds containing the triazole ring with different substituents.
Methoxyphenyl compounds: Molecules featuring the methoxyphenyl group with various other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-methyl-5-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-16(18-7-5-4-6-8-18)25-22(30)15-32-23-27-26-20(28(23)2)14-24-21(29)13-17-9-11-19(31-3)12-10-17/h4-12,16H,13-15H2,1-3H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXZBMGOWYTSEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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